molecular formula C8H9Cl2NO B1627205 N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine CAS No. 904813-22-5

N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine

Cat. No. B1627205
M. Wt: 206.07 g/mol
InChI Key: CYCFRBYGPJCYLT-UHFFFAOYSA-N
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Description

“N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine” is an organic compound containing a hydroxylamine group attached to an ethyl chain, which is further connected to a 2,4-dichlorophenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, chlorobenzene can react with a concentrated sodium hydroxide solution at temperatures above 350 ºC to produce phenol and diphenyl ether .


Molecular Structure Analysis

The molecular structure of “N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine” would likely involve a hydroxylamine group (-NH2OH) attached to an ethyl chain (C2H5), which is further connected to a phenyl ring with chlorine atoms at the 2 and 4 positions .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine can substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine” would depend on its exact molecular structure. Similar compounds, such as 2,4-dichlorophenol, are white solids that are mildly acidic .

Scientific Research Applications

1. Large-scale synthesis of Notum inhibitor

  • Summary of the Application : This compound is used in the large-scale synthesis of a Notum inhibitor, which is a carboxylesterase enzyme that suppresses Wnt signaling through deacylation of an essential palmitoleate group on Wnt proteins . This is important in human diseases such as osteoporosis and colorectal cancer .
  • Methods of Application or Experimental Procedures : The synthesis involves a copper catalyzed azide–alkyne cycloaddition (CuAAC) with (trimethylsilyl)acetylene, and a Clark modification of the Sakai reaction . The one-pot Sakai–Clark method with (MeO) 2 CHCH NNHTos ( 2b) proved to be superior as it was operationally simple, metal-free, and avoided the use of aryl azide 7 .
  • Results or Outcomes : The Sakai–Clark method has been reliably performed on large scale to produce >100 g of 1 in good efficiency and high purity .

2. Antimicrobial and Antitumoral Molecules

  • Summary of the Application : Naphthoquinones are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity .
  • Methods of Application or Experimental Procedures : It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .
  • Results or Outcomes : Preclinical evaluation of antibacterial and/or antitumoral naphthoquinones derivatives is included because cancer is a worldwide health problem, and there is a lack of effective drugs against multidrug-resistant bacteria .

properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCFRBYGPJCYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587649
Record name 1-(2,4-Dichlorophenyl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine

CAS RN

904813-22-5
Record name 1-(2,4-Dichlorophenyl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Reactant of Route 2
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Reactant of Route 3
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Reactant of Route 4
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Reactant of Route 5
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Reactant of Route 6
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine

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